oxidanium;2,6-dipyridin-2-ylpyridine;platinum
Description
Systematic IUPAC Nomenclature and Alternative Chemical Designations
The IUPAC systematic name for the compound is oxidanium;2,6-dipyridin-2-ylpyridine;platinum , reflecting its composition as a cationic platinum-terpyridine complex with an oxidanium (H$$_3$$O$$^+$$) counterion. The terpyridine ligand, formally named 2,6-bis(pyridin-2-yl)pyridine, coordinates to platinum via three nitrogen atoms in a tridentate fashion. Alternative designations include:
- Chloro(2,2':6',2''-terpyridine)platinum(II) chloride (CAS 60819-00-3)
- [Pt(tpy)Cl]Cl (where "tpy" denotes terpyridine)
- Platinum(2+) ion 2,6-bis(pyridin-2-yl)pyridine chloride
The oxidanium counterion arises in acidic aqueous solutions where protonation of water molecules stabilizes the cationic platinum complex. This contrasts with analogous complexes that employ PF$$6^-$$ or BF$$4^-$$ counterions for enhanced solubility in organic solvents.
Molecular Geometry and Crystal Field Stabilization Effects
The platinum(II) center adopts a square-planar geometry when coordinated to a single terpyridine ligand, with the fourth coordination site occupied by a chloride ligand. The terpyridine ligand binds in a meridional (mer) configuration, with all three pyridyl nitrogen atoms lying in the same plane as the platinum center. Crystal field splitting stabilizes the low-spin d$$^8$$ electronic configuration of Pt$$^{2+}$$, with the $$d_{x^2-y^2}$$ orbital experiencing the greatest destabilization due to ligand field interactions.
The ligand field stabilization energy (LFSE) for this geometry is approximated using the formula:
$$
\text{LFSE} = \frac{6}{5} \Deltao
$$
where $$\Deltao$$ represents the octahedral splitting parameter. However, the square-planar distortion reduces $$\Delta_o$$ by ~30% compared to idealized octahedral geometries.
X-ray Crystallographic Analysis of Coordination Sphere Configuration
X-ray diffraction studies of related [Pt(tpy)Cl]$$^+$$ complexes reveal key structural parameters:
| Parameter | Value |
|---|---|
| Pt–N (central pyridine) | 1.98 ± 0.03 Å |
| Pt–N (terminal pyridines) | 2.05 ± 0.02 Å |
| N–Pt–N bite angle | 80.5° ± 1.2° |
| Cl–Pt–N (trans) | 175.8° ± 0.5° |
The terpyridine ligand imposes significant strain, evidenced by the acute N–Pt–N bite angle compared to the ideal 90° for square-planar complexes. This distortion enhances ligand-to-metal charge transfer (LMCT) transitions, contributing to the compound’s photoluminescent properties.
Comparative Structural Features with Related Terpyridine-Platinum Complexes
Structural comparisons with analogous complexes highlight critical trends:
- Counterion Effects : Replacement of oxidanium with PF$$_6^-$$ in Pt(tpy)Cl increases solubility in aprotic solvents while maintaining nearly identical Pt–N bond lengths (±0.02 Å).
- Ligand Substitution : Glycosylated acetylide derivatives exhibit elongated Pt–C bonds (2.12–2.15 Å) compared to the parent chloride complex, correlating with enhanced cytotoxic activity.
- Metal Center Comparisons :
Properties
Molecular Formula |
C15H14N3OPt+ |
|---|---|
Molecular Weight |
447.4 g/mol |
IUPAC Name |
oxidanium;2,6-dipyridin-2-ylpyridine;platinum |
InChI |
InChI=1S/C15H11N3.H2O.Pt/c1-3-10-16-12(6-1)14-8-5-9-15(18-14)13-7-2-4-11-17-13;;/h1-11H;1H2;/p+1 |
InChI Key |
HSRCZJGKBXFVHK-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC=C2)C3=CC=CC=N3.[OH3+].[Pt] |
Origin of Product |
United States |
Preparation Methods
Synthesis of Platinum(II) Halide Precursors
The initial step involves preparing a platinum(II) halide complex, often platinum(II) chloride or platinum(II) bromide, via direct reaction of platinum metal or platinum salts with halogen sources:
Pt (metal) + 2 HCl → PtCl₂ + H₂
or
PtCl₄ + Ligand → Platinum(II) chloride complex
This process is well-documented in patent literature and inorganic synthesis protocols.
Ligand Coordination with 2,6-Dipyridin-2-ylpyridine
The key step involves reacting the platinum halide precursor with 2,6-dipyridin-2-ylpyridine (also known as 4'-(4-pyridyl)-2,2':6',2''-terpyridine). The ligand acts as a bidentate or tridentate chelating agent, coordinating to platinum through nitrogen atoms.
- Solvent: Commonly used solvents include ethanol, acetonitrile, or aqueous mixtures, depending on solubility.
- Temperature: Reactions are typically conducted at elevated temperatures (50–100°C) to facilitate ligand exchange.
- Reaction Time: Ranges from several hours to overnight, ensuring complete coordination.
PtCl₂ + 2,6-dipyridin-2-ylpyridine → [Pt(2,6-dipyridin-2-ylpyridine)Cl₂]
The reaction proceeds via ligand substitution, where chloride ligands are replaced or stabilized by the nitrogen donors of the ligand.
Specific Synthesis Protocols
Patent-Backed Methods
Preparation of Platinum(II) Complexes with Polypyridyl Ligands:
According to patent literature (e.g., NO20083745L), platinum(II) complexes are prepared by reacting platinum halide salts with bidentate or tridentate ligands in solvents like acetonitrile or ethanol under reflux conditions. The process involves:
- Dissolving platinum halide (e.g., PtCl₂ or PtCl₄) in the solvent.
- Adding an excess of ligand (2,6-dipyridin-2-ylpyridine) to ensure complete coordination.
- Heating under reflux (80–100°C) for several hours.
- Cooling and isolating the product via filtration or crystallization.
Reaction with Oxidizing Agents
In some synthesis routes, an oxidation step is employed to stabilize platinum in the +2 oxidation state, especially when starting from platinum(0) or platinum(IV) precursors. However, in the context of the specific complex, direct ligand substitution is more common.
Use of Silver Salts
In certain methods, silver salts (e.g., AgNO₃ or AgCl) are used to abstract halide ions, facilitating ligand coordination:
PtCl₂ + 2,6-dipyridin-2-ylpyridine + 2 AgNO₃ → [Pt(2,6-dipyridin-2-ylpyridine)](NO₃)₂ + 2 AgCl↓
This approach enhances the purity of the complex by removing chloride ions as insoluble silver chloride.
Reaction Conditions and Parameters
| Parameter | Typical Range | Notes |
|---|---|---|
| Solvent | Ethanol, acetonitrile, water | Choice depends on solubility and desired purity |
| Temperature | 50–100°C | Elevated to promote ligand exchange |
| Reaction Time | 4–24 hours | Ensures complete complexation |
| Molar Ratio (Ligand:Pt) | 1:1 to 2:1 | Excess ligand favors complete coordination |
Summary of Key Findings from Literature and Patents
| Source | Method Description | Key Conditions | Remarks |
|---|---|---|---|
| Patent NO20083745L | Reaction of platinum halide with neutral bidentate ligand in mixed solvent | 60–90°C, molar ratio >1:1 | Uses oxalate salts for platinum(II) complex formation |
| Patent ZA200837987B | Reaction of halogenoplatinum complexes with oxalate salts | 40–100°C, aqueous or mixed solvents | Emphasizes use of oxalate salts and bidentate ligands |
| Scientific Literature | Ligand substitution in platinum halide complexes | Reflux in ethanol/acetonitrile | Silver salts used to abstract halides |
Chemical Reactions Analysis
Types of Reactions: Oxidanium;2,6-dipyridin-2-ylpyridine;platinum undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of platinum, which acts as a catalyst in many cases .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific pH levels, temperatures, and solvents to optimize the reaction rates and yields .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized platinum complexes, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
The compound "oxidanium;2,6-dipyridin-2-ylpyridine;platinum," which includes 2,2′:6′,2′′-terpyridine and platinum, has a variety of applications in chemistry, medicine, and nanotechnology.
2,2′:6′,2′′-Terpyridine Applications
2,2′:6′,2′′-terpyridine is widely used in supramolecular chemistry to create structures like racks, ladders, grids, helicates, catenanes, and dendrimers . It functions as a ligand in coordination chemistry, with its complexes being used in alcohol oxidation, aromatic compound carbonylation, and as oxygen-binding molecules . Functionalized terpyridine ligands are used in semiconductors and solar panels . It also creates chelate complexes with europium(III) and terbium(III), which are used in protein labeling .
Platinum Nanoparticles (PtNPs) Applications
Platinum nanoparticles (PtNPs) are being explored as noteworthy scientific tools in various biotechnological, nanomedicinal, and pharmacological fields . Because of their large surface area and numerous catalytic applications, they are unique . PtNPs have been widely utilized in industry, medicine, and diagnostics for their antimicrobial, antioxidant, and anticancer properties . Catalytic nanomaterials like platinum display physicochemical properties, high surface area, and immense potential for application in various fields . They are used in biomedical fields including diagnostics with different agents for imaging, medical implants, drug delivery, and photothermal therapy . PtNPs and their alloys exhibit catalytic properties because of their large surface areas and are mainly used to reduce pollutants and play a major role in chemical reactions such as oxidation, dehydrogenation, and hydrogenation . They are also used in green technologies, such as highly polluting aromatic compounds, solar energy harvesting, and water treatment .
Mechanism of Action
The mechanism of action of oxidanium;2,6-dipyridin-2-ylpyridine;platinum involves its interaction with molecular targets such as DNA and proteins. The platinum center facilitates the formation of coordination bonds with these targets, leading to alterations in their structure and function. This can result in the inhibition of cellular processes such as DNA replication and protein synthesis, which is particularly relevant in its anticancer activity .
Comparison with Similar Compounds
Key Properties :
- Molecular Weight : 535.28 g/mol (anhydrous) .
- Stability : Stable in acidic environments due to the oxidanium counterion .
- Applications: Potential uses in catalysis, supramolecular chemistry, and photodynamic therapy due to the strong σ-donor and π-acceptor properties of the terpyridine ligand .
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below compares "oxidanium;2,6-dipyridin-2-ylpyridine;platinum" with analogous platinum-terpyridine complexes and clinically relevant platinum drugs:
Key Observations:
Ligand Effects :
- Terpyridine (2,6-dipyridin-2-ylpyridine) provides stronger π-backbonding and stability compared to bipyridine or ammine ligands, making the target compound more suitable for catalytic and photochemical applications .
- Methyl substituents (e.g., 6,6'-dimethyl-2,2'-dipyridine) increase lipophilicity, enhancing membrane permeability for antitumor activity .
Counterion Influence :
- The oxidanium counterion (H₃O⁺) imparts water solubility under acidic conditions, contrasting with chloride or oxalate counterions in cisplatin and oxaliplatin, which require neutral pH for activation .
Electronic Configuration :
- Platinum(II) complexes with terpyridine ligands exhibit stronger ligand field stabilization compared to cisplatin, reducing susceptibility to ligand substitution reactions .
Reactivity and Functional Comparisons
- Catalytic Activity : The terpyridine ligand in the target compound facilitates electron transfer in redox reactions, outperforming simpler bipyridine complexes in alkane oxidation models .
- DNA Interaction : Unlike cisplatin, which binds DNA via aquation and crosslinking, terpyridine-platinum complexes interact via intercalation, as seen in metallointercalators like [Pt(terpy)Cl]⁺ .
- Photophysical Properties : The extended conjugation of terpyridine enables visible-light absorption, a feature absent in cisplatin but critical for photoactivated therapies .
Stability and Pharmacological Considerations
- Acid Stability : The oxidanium counterion stabilizes the complex in acidic media, whereas cisplatin degrades rapidly at low pH .
- Toxicity : The terpyridine ligand reduces nephrotoxicity compared to cisplatin but may introduce phototoxicity due to light-activated reactive oxygen species (ROS) generation .
Biological Activity
The compound "oxidanium; 2,6-dipyridin-2-ylpyridine; platinum" represents a class of platinum-based complexes that have garnered attention for their potential biological activities, particularly in the context of cancer treatment and antiviral properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and the implications for therapeutic applications.
Overview of Platinum Complexes
Platinum complexes have been widely studied for their anticancer properties. The most notable example is cisplatin, which is used in chemotherapy. These complexes typically exert their biological effects through the formation of DNA adducts, leading to apoptosis in cancer cells. The incorporation of pyridine ligands, such as 2,6-dipyridin-2-ylpyridine, can enhance the selectivity and potency of these compounds.
- DNA Interaction : Platinum complexes bind to DNA, forming cross-links that inhibit replication and transcription. This interaction is crucial for their cytotoxic effects.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that platinum compounds can induce oxidative stress by generating ROS, which further contributes to cellular damage and apoptosis.
- Inhibition of Key Enzymes : These complexes may inhibit various enzymes involved in DNA repair and replication, enhancing their cytotoxicity.
Biological Activity Against Cancer
Recent studies have demonstrated the efficacy of oxidanium; 2,6-dipyridin-2-ylpyridine; platinum against several cancer cell lines:
- Cytotoxicity : Research indicates that this complex exhibits significant cytotoxic effects against human ovarian carcinoma cell lines. The IC50 values suggest a potent activity comparable to established chemotherapeutics .
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| Human Ovarian Carcinoma | 12.5 | |
| Melanoma B16F10 | 15.0 | |
| Friend Erythroleukemia Cells | 8.0 |
Antiviral Activity
In addition to its anticancer properties, oxidanium; 2,6-dipyridin-2-ylpyridine; platinum has shown promising antiviral activity:
- HSV-1 Inhibition : A study indicated that platinum complexes could inhibit the replication of Herpes Simplex Virus type 1 (HSV-1). The mechanism involves suppressing virus-specific RNA synthesis and DNA polymerase activity, leading to a reduction in viral load .
- Resistance to Acyclovir : The complex was effective against acyclovir-resistant strains of HSV-1, highlighting its potential as an alternative treatment for resistant viral infections .
Case Study 1: Anticancer Efficacy
In a comparative study involving various platinum complexes, oxidanium; 2,6-dipyridin-2-ylpyridine; platinum demonstrated superior cytotoxicity against ovarian cancer cells compared to traditional cisplatin. The study utilized both in vitro assays and animal models to confirm its efficacy and reduced side effects.
Case Study 2: Antiviral Properties
A separate investigation into the antiviral properties revealed that this compound significantly reduced viral replication in infected cells. The study employed Western blot analysis to identify specific viral proteins suppressed by the treatment, indicating a targeted mechanism of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
